6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-CHLORO-1,4-DIMETHYL-
Description
The compound 6H-cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-11-chloro-1,4-dimethyl- is a structurally complex molecule featuring a fused cycloheptane-quinoline core. The "7,8,9,10-tetrahydro" designation indicates partial hydrogenation of the quinoline ring, enhancing stability and altering reactivity. Substituents include a chlorine atom at position 11 and methyl groups at positions 1 and 3.
Properties
CAS No. |
6115-65-7 |
|---|---|
Molecular Formula |
C16H18ClN |
Molecular Weight |
259.77 g/mol |
IUPAC Name |
11-chloro-1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline |
InChI |
InChI=1S/C16H18ClN/c1-10-8-9-11(2)16-14(10)15(17)12-6-4-3-5-7-13(12)18-16/h8-9H,3-7H2,1-2H3 |
InChI Key |
CSANWHVDIQWLEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)N=C3CCCCCC3=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-chloro-1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of anthranilic acid derivatives with suitable reagents to form the desired quinoline structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 11-chloro-1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline is scaled up using cGMP (current Good Manufacturing Practice) standards. This involves the use of large-scale reactors, precise control of reaction parameters, and stringent quality assurance protocols to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
11-chloro-1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of tetrahydroquinoline derivatives.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the quinoline ring, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired product but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
11-chloro-1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 11-chloro-1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Key Observations:
- Toxicity : The carboxamide derivative (TCO100) exhibits higher toxicity (lower LD50) than CENTPHENAQUIN, suggesting electron-withdrawing groups (e.g., carboxamide) may enhance lethality compared to bulky aromatic substituents (e.g., phenylpiperazinyl) .
- Chlorine vs.
- Safety : Methyl groups (1,4-diCH₃) may reduce flammability risks compared to TCO100’s flammable liquid classification .
Structural and Functional Differences
- CENTPHENAQUIN : The 4-phenylpiperazinyl group introduces aromaticity and hydrogen-bonding capacity, possibly enhancing receptor binding in biological systems .
- TCO100 : The N,N-diethylcarboxamide group adds polarity, improving solubility but increasing toxicity risks .
- 11-Pyrrolidino/Piperidino Derivatives: Nitrogen-containing heterocycles (e.g., pyrrolidino in ) may confer basicity, affecting pH-dependent solubility and metabolic stability .
Biological Activity
6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-tetrahydro-11-chloro-1,4-dimethyl- is a heterocyclic compound with potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activities based on available literature.
Structural Characteristics
The compound has a complex structure characterized by a cycloheptane ring fused to a quinoline moiety. Its molecular formula is , and it features multiple functional groups that may contribute to its biological properties.
Synthesis Methods
Recent advancements in synthetic methodologies for similar compounds have been reported. For instance, high-pressure assisted synthetic approaches have shown promise in developing derivatives of cycloheptaquinoline structures. These methods often involve cyclocondensation reactions that yield high atom efficiency and broad substrate scope .
Biological Activity Overview
The biological activity of 6H-CYCLOHEPTA(b)QUINOLINE derivatives has been investigated primarily for their anticancer properties. The following sections summarize key findings from various studies.
Anticancer Activity
Research indicates that related compounds exhibit significant cytotoxicity against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HCT-116 (colon cancer).
- Methodology : The MTT colorimetric assay was employed to assess cell viability.
- Findings : Certain derivatives demonstrated promising anticancer activity, particularly against MCF-7 and A549 cells. For example, compounds derived from 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine showed effective inhibition of cell proliferation .
Other Biological Activities
In addition to anticancer effects, derivatives of cycloheptaquinoline have been associated with several other pharmacological activities:
- Anti-inflammatory : Some compounds have shown potential in reducing inflammation.
- Antiviral : Activity against viruses such as HIV and HCV has been noted.
- Neuroprotective : Certain derivatives have been explored for their potential in treating neurodegenerative diseases like Alzheimer's .
Case Studies
-
Cytotoxicity Study :
- Objective : Evaluate the efficacy of synthesized cycloheptaquinoline derivatives against cancer cell lines.
- Results : Compounds exhibited IC50 values in the low micromolar range against A549 and MCF-7 cells.
- : The findings support further development of these compounds as potential anticancer agents.
-
Pharmacological Screening :
- Objective : Assess the broader pharmacological profile of cycloheptaquinoline derivatives.
- Results : Compounds were screened for anti-inflammatory and antiviral activities alongside cytotoxicity.
- : Several derivatives displayed multi-target profiles that warrant further investigation for drug development .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
